molecular formula C5H10ClNO B8722277 N-(2-chloroethyl)propanamide

N-(2-chloroethyl)propanamide

Cat. No.: B8722277
M. Wt: 135.59 g/mol
InChI Key: QCLIEZVBCIZPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloroethyl)propanamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. The core structure of this molecule, featuring an amide group linked to a chloroethyl side chain, suggests its potential utility as a versatile building block for the synthesis of more complex molecules . Compounds with similar structures are often investigated for their properties as alkylating agents in biochemical studies . Researchers value these intermediates for constructing compound libraries and exploring structure-activity relationships. The physicochemical properties, mechanism of action, and specific research applications for this compound require further experimental characterization. This product is strictly for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

N-(2-chloroethyl)propanamide

InChI

InChI=1S/C5H10ClNO/c1-2-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8)

InChI Key

QCLIEZVBCIZPGK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for N 2 Chloroethyl Propanamide

Established Synthetic Pathways to N-(2-chloroethyl)propanamide

The most common and direct methods for the synthesis of this compound rely on the formation of the amide bond between a 2-chloroethylamine (B1212225) precursor and a propanoyl synthon.

Acylation Reactions Involving 2-Chloroethylamine and Propanoyl Halides

The reaction of 2-chloroethylamine with a propanoyl halide, typically propanoyl chloride, is a classical and straightforward approach to this compound. This nucleophilic acyl substitution reaction proceeds via an addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of 2-chloroethylamine attacks the electrophilic carbonyl carbon of the propanoyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the final amide product. chemguide.co.uk

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. chemguide.co.uk Common bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane (B109758) or diethyl ether.

A general reaction scheme is as follows:

CH3CH2COCl + H2N(CH2)2Cl + Base → CH3CH2CONH(CH2)2Cl + Base·HCl

While this method is generally efficient, the handling of moisture-sensitive and corrosive propanoyl chloride requires careful experimental setup.

Amide Bond Formation Strategies

Beyond the use of acyl halides, a variety of coupling reagents can be employed to facilitate the formation of the amide bond between propanoic acid and 2-chloroethylamine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). hepatochem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Another class of effective coupling agents is phosphonium (B103445) salts. nih.gov

More recent and "greener" approaches utilize reagents like diphenylsilane, which promotes the direct coupling of carboxylic acids and amines with the release of only hydrogen and a siloxane as byproducts. rsc.org Another innovative one-pot method involves the formation of a thioester intermediate from the carboxylic acid using a dithiocarbamate, which then reacts with the amine to form the amide. nih.gov

Coupling Reagent ClassExamplesGeneral MechanismByproducts
CarbodiimidesDCC, DIC, EDCFormation of an O-acylisourea intermediateUrea derivatives
Phosphonium SaltsBOP, PyBOPFormation of an acyloxyphosphonium saltPhosphine oxide
SilanesDiphenylsilaneFormation of a silyl (B83357) ester intermediateHydrogen, Siloxane

Development of Novel Synthetic Approaches for this compound

Research into novel synthetic routes for amides is driven by the need for milder reaction conditions, greater functional group tolerance, and improved atom economy. One such approach that could be adapted for the synthesis of this compound involves the in-situ generation of reactive phosphonium species from stable precursors like triphenylphosphine (B44618) and N-chlorophthalimide to activate the carboxylic acid. nih.gov

Furthermore, catalytic methods for direct amidation are gaining prominence. These methods avoid the use of stoichiometric activating reagents, thereby reducing waste. ucl.ac.uk While specific examples for this compound are not abundant in the literature, the general principles of these novel methods are applicable.

Chemo-, Regio-, and Stereoselectivity Considerations in this compound Synthesis

The synthesis of this compound from 2-chloroethylamine and a propanoyl source presents a key chemoselectivity challenge. The 2-chloroethylamine molecule contains two nucleophilic centers: the primary amine and the chlorine atom, which can also be displaced by a nucleophile. However, under standard acylation conditions, the amine is significantly more nucleophilic than the chloride, leading to preferential N-acylation.

Regioselectivity is also a critical consideration. The reaction should exclusively occur at the nitrogen atom to form the desired amide. The high nucleophilicity of the primary amine ensures that this is the predominant pathway.

Stereoselectivity is not a factor in the synthesis of this compound itself, as there are no chiral centers in the molecule. However, if chiral derivatives of either the amine or the acylating agent were used, the preservation of stereochemical integrity would become an important consideration.

Scale-Up Considerations and Continuous Flow Synthesis Research for this compound

The transition from laboratory-scale synthesis to larger-scale production requires careful consideration of reaction parameters to ensure safety, efficiency, and reproducibility. youtube.com For the acylation of 2-chloroethylamine, the exothermic nature of the reaction needs to be managed through effective heat transfer.

Continuous flow chemistry offers significant advantages for the scale-up of amide synthesis. digitellinc.comeurekaselect.com In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a series of interconnected reactors. This allows for precise control over reaction temperature, pressure, and residence time, leading to improved yields and safety. The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange, mitigating the risks associated with exothermic reactions. Furthermore, continuous flow systems can be readily automated and scaled by either increasing the run time or by "numbering up" (running multiple reactors in parallel). acs.orgthieme-connect.de

ParameterBatch Synthesis ConsiderationsContinuous Flow Synthesis Advantages
Heat TransferCan be challenging on a large scale, risk of thermal runaway.Excellent heat transfer due to high surface-area-to-volume ratio.
SafetyHandling of large quantities of hazardous materials.Smaller reaction volumes at any given time, improved safety.
ScalabilityOften requires re-optimization of reaction conditions.Scalable by extending run time or numbering up reactors.
ReproducibilityCan be affected by mixing and heat transfer inefficiencies.Precise control over reaction parameters leads to high reproducibility.

Isotopic Labeling Strategies for this compound for Mechanistic and Tracer Studies (e.g., Carbon-11)

Isotopic labeling, particularly with short-lived positron-emitting isotopes like Carbon-11 (¹¹C, t½ ≈ 20.4 min), is a powerful tool for in vivo imaging using Positron Emission Tomography (PET). nih.govmdpi.com The synthesis of [¹¹C]this compound would enable its use as a PET tracer to study biological processes in which it might be involved.

A potential strategy for the radiosynthesis of [¹¹C]this compound involves the use of [¹¹C]carbon monoxide ([¹¹C]CO) in a palladium-mediated aminocarbonylation reaction. nih.gov In this approach, a suitable precursor, such as an organohalide, would be coupled with 2-chloroethylamine and [¹¹C]CO in the presence of a palladium catalyst.

Alternatively, if a [¹¹C]propanoyl halide or [¹¹C]propanoic acid could be synthesized, it could be used in the established acylation or amide bond formation reactions described in section 2.1. The short half-life of ¹¹C necessitates rapid and efficient radiolabeling and purification procedures. diva-portal.org

Chemical Reactivity and Mechanistic Investigations of N 2 Chloroethyl Propanamide

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The chemical reactivity of N-(2-chloroethyl)propanamide is largely dictated by the presence of the 2-chloroethyl group. The carbon atom bonded to the chlorine atom is electrophilic due to the electronegativity of chlorine, making it susceptible to attack by nucleophiles. youtube.com Chlorine is a relatively good leaving group, facilitating nucleophilic substitution reactions where an electron-rich species replaces the chloride ion. organic-chemistry.orgwikipedia.org These reactions are fundamental to the compound's utility as a chemical intermediate and its mode of action in various contexts.

The substitution can proceed through two primary mechanisms: SN1 and SN2. wikipedia.org In an SN2 (bimolecular nucleophilic substitution) reaction, the nucleophile attacks the carbon atom at the same time as the chloride ion departs in a single, concerted step. libretexts.org This mechanism leads to an inversion of stereochemical configuration at the reaction center. libretexts.org In an SN1 (unimolecular nucleophilic substitution) reaction, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. wikipedia.org Given that the chloroethyl group in this compound involves a primary carbon, the SN2 pathway is generally favored, as primary carbocations are highly unstable. wikipedia.org The reaction pathway can be influenced by the solvent, the strength of the nucleophile, and the reaction conditions.

A significant reaction pathway for this compound involves the nitrogen atom of the amide group acting as an internal nucleophile. This leads to an intramolecular nucleophilic substitution, resulting in the formation of a highly reactive, three-membered cyclic intermediate known as an aziridinium (B1262131) ion. nih.govmdpi.comresearchgate.net This process is a key feature of many nitrogen mustards and related compounds. researchgate.net

The lone pair of electrons on the amide nitrogen attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion and forming a strained, positively charged ring. researchgate.netnih.gov This cyclization is a critical activation step in many biological and chemical processes involving 2-chloroethylamines. nih.gov The resulting aziridinium ion is a potent electrophile due to significant ring strain and the positive charge on the nitrogen atom. mdpi.com It is readily attacked by a wide range of nucleophiles, leading to ring-opening and the formation of a new covalent bond. researchgate.netnih.gov This two-step mechanism—formation of the aziridinium ion followed by nucleophilic attack—is often the operative pathway for both intramolecular rearrangements and intermolecular reactions.

Table 1: Mechanistic Steps in Aziridinium Ion Formation

Step Description Intermediate/Product
1. Activation The lone pair on the amide nitrogen acts as an internal nucleophile. Transition State
2. Cyclization The nitrogen attacks the electrophilic carbon, displacing the chloride ion. Aziridinium Ion + Cl⁻
3. Nucleophilic Attack An external nucleophile attacks one of the ring carbons of the aziridinium ion. Ring-Opened Product

This compound can react directly with a variety of external nucleophiles in intermolecular substitution reactions. In this pathway, a nucleophile directly attacks the carbon atom bonded to the chlorine, displacing the chloride ion via an SN2 mechanism. libretexts.org The efficiency and rate of these reactions depend on the nucleophilicity of the attacking species, the solvent, and the temperature.

Common nucleophiles that can react with the chloroethyl moiety include:

Oxygen Nucleophiles: Hydroxide (B78521) ions, alkoxides, and carboxylates can react to form alcohols, ethers, and esters, respectively.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily displace the chloride to form thioethers.

Nitrogen Nucleophiles: Amines can react to form more complex secondary or tertiary amines. youtube.com

Halide Ions: Other halide ions (e.g., iodide) can substitute the chloride, a reaction often used to increase reactivity as iodide is a better leaving group.

The table below illustrates potential products from reactions with various nucleophiles.

Table 2: Examples of Intermolecular Reactions

Nucleophile (Nu⁻) Reagent Example Product
Hydroxide Sodium Hydroxide (NaOH) N-(2-hydroxyethyl)propanamide
Alkoxide Sodium Methoxide (NaOCH₃) N-(2-methoxyethyl)propanamide
Thiolate Sodium Ethanethiolate (NaSC₂H₅) N-(2-(ethylthio)ethyl)propanamide
Amine Ammonia (NH₃) N-(2-aminoethyl)propanamide
Azide Sodium Azide (NaN₃) N-(2-azidoethyl)propanamide

Alkylation Reactions Utilizing this compound

By virtue of its reactive chloroethyl group, this compound serves as an effective alkylating agent. nih.gov In this context, "alkylation" refers to the transfer of the N-propanamido-ethyl group [—CH₂CH₂NHC(O)CH₂CH₃] to a nucleophilic substrate. This is mechanistically identical to the intermolecular nucleophilic substitution reactions described previously but emphasizes the role of the compound in modifying other molecules. mdpi.comresearchgate.net

The alkylation can proceed either through direct SN2 displacement of the chloride or via the formation of the more reactive aziridinium ion intermediate. nih.gov The latter pathway is particularly relevant in biological systems, where N-(2-chloroethyl) compounds are known to alkylate nucleophilic sites on proteins and nucleic acids. nih.gov For synthetic purposes, this compound can be used to introduce the N-propanamido-ethyl functional group into various molecular scaffolds, which can be useful in the synthesis of pharmaceuticals and other specialty chemicals. For instance, it can perform N-alkylation of amines or O-alkylation of phenols. nih.gov

Hydrolysis and Degradation Mechanisms of the Amide Linkage and Chloroethyl Group

This compound is susceptible to degradation through hydrolysis at two distinct sites: the amide linkage and the carbon-chlorine bond of the chloroethyl group.

Amide Linkage Hydrolysis: The amide bond is generally stable but can be cleaved under acidic or basic conditions. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then attacks the carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-chloroethylamine (B1212225) yields propanoic acid.

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the 2-chloroethylamide anion. This anion, being a strong base, subsequently deprotonates the newly formed propanoic acid. This step drives the reaction to completion. youtube.com

Chloroethyl Group Hydrolysis: The carbon-chlorine bond can undergo hydrolysis, which is a nucleophilic substitution reaction with water or hydroxide ions acting as the nucleophile. nih.gov This reaction results in the formation of N-(2-hydroxyethyl)propanamide and hydrochloric acid (or chloride ion under neutral/basic conditions). The rate of this hydrolysis is typically slower than that of more reactive alkyl halides but can be significant under forcing conditions or over extended periods. The degradation of the chloroethyl group is a key consideration in the stability and long-term storage of the compound. nih.govnist.gov

Reactivity Kinetics and Thermodynamic Profiling of this compound

Specific, detailed kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature. However, the kinetics of its reactions can be understood from the general principles of nucleophilic substitution and cyclization reactions of analogous compounds. researchgate.net

The kinetics of the SN2 reactions are second-order, meaning the rate depends on the concentration of both this compound and the nucleophile (Rate = k[Substrate][Nucleophile]). wikipedia.org The rate of intramolecular cyclization to form the aziridinium ion is a first-order process (Rate = k[Substrate]), as it only depends on the concentration of the parent molecule.

Several factors influence the rates of these reactions, as detailed in the table below.

Table 3: Factors Influencing Reaction Kinetics

Factor Effect on SN2 Rate Effect on Aziridinium Ion Formation Rationale
Nucleophile Strength Increases with stronger nucleophiles. N/A (internal nucleophile) Stronger nucleophiles are more effective at attacking the electrophilic carbon.
Solvent Polarity Slower in polar protic solvents; faster in polar aprotic solvents. Generally faster in polar solvents. Polar protic solvents can solvate the nucleophile, reducing its reactivity. Polar aprotic solvents stabilize the transition state. wikipedia.org
Temperature Increases with temperature. Increases with temperature. Provides the necessary activation energy for the reaction to proceed.
Leaving Group The C-Cl bond is moderately reactive. Substitution with Iodine (C-I) would increase the rate. The C-Cl bond is moderately reactive. Weaker bases are better leaving groups. I⁻ is a weaker base than Cl⁻. organic-chemistry.org

Derivatization and Structural Analog Synthesis of N 2 Chloroethyl Propanamide for Research Purposes

Systematic Chemical Modification of the Amide and Alkyl Chains

Systematic modification of the N-(2-chloroethyl)propanamide scaffold involves altering the length and structure of its two primary carbon chains: the propanoyl group and the N-linked chloroethyl group. These modifications are typically achieved through standard amide synthesis protocols, where variations in the starting materials directly translate to the final analog structure.

The most common method for forming the amide bond is the reaction of an activated carboxylic acid derivative (such as an acyl chloride) with a primary or secondary amine. nih.gov To generate analogs of this compound, this strategy can be applied in two ways:

Varying the Acyl Chain: By substituting propanoyl chloride with other acyl chlorides, the length of the alkyl chain attached to the carbonyl group can be systematically increased or decreased. For example, reacting acetyl chloride or butyryl chloride with 2-chloroethan-1-amine would yield N-(2-chloroethyl)acetamide or N-(2-chloroethyl)butanamide, respectively.

Varying the N-Alkyl Chain: By substituting 2-chloroethan-1-amine with other haloalkylamines, the length and substitution pattern of the N-alkyl chain can be altered. For instance, coupling propanoyl chloride with 3-chloropropan-1-amine would produce N-(3-chloropropyl)propanamide.

These fundamental modifications allow researchers to fine-tune properties such as lipophilicity, steric bulk, and the reactivity of the terminal halide, which are critical for probing biological and chemical systems.

Table 1. Examples of this compound Analogs via Chain Modification
Acyl Chloride PrecursorAmine PrecursorResulting Analog
Propanoyl chloride2-chloroethan-1-amineThis compound
Acetyl chloride2-chloroethan-1-amineN-(2-chloroethyl)acetamide
Butyryl chloride2-chloroethan-1-amineN-(2-chloroethyl)butanamide
Propanoyl chloride3-chloropropan-1-amineN-(3-chloropropyl)propanamide
Propanoyl chloride1-chloro-2-propanamineN-(1-chloro-2-propyl)propanamide

Design and Synthesis of this compound Analogs with Modified Amide Substituents

Beyond simple alkyl chain modifications, more complex substituents can be introduced at the amide nitrogen to create a diverse library of analogs. This approach is crucial for investigating how different functional groups influence molecular interactions. The synthesis of these analogs often involves coupling a standard acyl chloride, like propanoyl chloride, with a more complex, custom-synthesized amine. medipol.edu.trresearchgate.net

For example, research into other pharmacologically active amides has demonstrated the synthesis of N-phenethyl propanamides by reacting propanoyl chloride with substituted phenethylamines. mdpi.com This same principle can be applied to generate analogs of this compound where the chloroethyl group is replaced by a more complex moiety, or where additional substituents are present. The goal is to introduce features like aromatic rings, additional heteroatoms, or branched alkyl groups to systematically probe the steric and electronic requirements of a target interaction. nih.gov

Conjugation Strategies with Heterocyclic Scaffolds (e.g., Thiazole (B1198619), Chromone) for Mechanistic Probes

The covalent attachment of the N-(2-chloroethyl)amide moiety to heterocyclic scaffolds is a powerful strategy for creating sophisticated mechanistic probes. Heterocycles are prevalent in biologically active molecules, and their rigid structures can serve as platforms to orient the reactive chloroethylamide group in a specific spatial arrangement. nih.gov

Thiazole Conjugates: The thiazole ring is a common scaffold in medicinal chemistry. pharmaguideline.com The synthesis of thiazole-containing amides can be achieved by coupling an aminothiazole derivative with an activated carboxylic acid. niscpr.res.in For example, 2-aminothiazole (B372263) can be reacted with propanoyl chloride to form N-(thiazol-2-yl)propanamide. Subsequent functionalization would be required to introduce the 2-chloroethyl group onto the amide nitrogen, a step that can present synthetic challenges. A more direct approach involves synthesizing a thiazole derivative that already contains an aminoethyl side chain, which can then be acylated and chlorinated.

Chromone (B188151) Conjugates: Chromones are another class of heterocyclic compounds explored for various research applications. organic-chemistry.org A well-established method for synthesizing chromone-amide conjugates involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, which are then oxidized to the corresponding chromone-3-carboxylic acids. researchgate.net These carboxylic acids can be activated, typically by conversion to the acyl chloride with thionyl chloride, and subsequently reacted with a suitable amine, such as 2-chloroethan-1-amine, to yield the desired N-(2-chloroethyl)chromone-3-carboxamide. researchgate.netnih.gov This synthetic route provides a reliable method for incorporating the reactive chloroethylamide functionality onto a chromone core.

Table 2. Synthetic Strategies for Heterocyclic Conjugates
Heterocyclic ScaffoldKey IntermediateCoupling PartnerGeneral ReactionResulting Conjugate Class
Thiazole2-AminothiazolePropanoyl chlorideAmide couplingN-(Thiazol-2-yl)propanamides
ChromoneChromone-3-carboxylic acid chloride2-chloroethan-1-amineAmide couplingN-(2-chloroethyl)chromone-3-carboxamides

Synthesis of Quaternary Ammonium (B1175870) Derivatives of this compound for Chemical Research

The synthesis of quaternary ammonium derivatives introduces a permanent positive charge to the molecule, dramatically altering its solubility, membrane permeability, and electrostatic interaction potential. nih.gov For this compound, the electrophilic 2-chloroethyl group serves as a handle for quaternization.

The synthesis is typically achieved through a nucleophilic substitution (SN2) reaction, where a tertiary amine acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion. This reaction converts the neutral this compound into a cationic quaternary ammonium salt. A wide variety of tertiary amines, such as trimethylamine, triethylamine (B128534), or heterocyclic amines like pyridine, can be used to generate a diverse set of derivatives. The reaction is generally performed in a suitable solvent, and the resulting quaternary ammonium salt often precipitates or can be isolated after solvent removal. nih.gov These cationic derivatives are valuable in research for applications requiring charged molecules, such as probing ion channels or interacting with anionic biological polymers.

Table 3. Synthesis of Quaternary Ammonium Derivatives
Starting MaterialTertiary Amine ReagentResulting Quaternary Ammonium Cation
This compoundTrimethylamine (TMA)2-(Propanamido)-N,N,N-trimethylethan-1-aminium
This compoundTriethylamine (TEA)N,N-Diethyl-2-(propanamido)-N-ethylethan-1-aminium
This compoundPyridine1-(2-(Propanamido)ethyl)pyridinium
This compoundN-Methylmorpholine4-(2-(Propanamido)ethyl)-4-methylmorpholin-4-ium

Spectroscopic and Advanced Structural Characterization Techniques for N 2 Chloroethyl Propanamide and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. nih.gov These complementary methods probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint. researchgate.netmdpi.com For N-(2-chloroethyl)propanamide, these techniques are instrumental in confirming the presence of the amide linkage, the alkyl chain, and the carbon-chlorine bond.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The secondary amide group gives rise to distinct peaks: a strong N-H stretching vibration typically appears around 3300 cm⁻¹, while the C=O stretch (Amide I band) results in a very strong absorption near 1650 cm⁻¹. docbrown.info An N-H bending vibration (Amide II band) is also expected around 1550 cm⁻¹. The aliphatic C-H stretching vibrations from the propyl and ethyl chains would be observed in the 2850-3000 cm⁻¹ region. The presence of the chlorine atom is indicated by a C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong signals in IR, the less polar C-C and C-H bonds often produce strong signals in Raman spectra. This can be useful for analyzing the hydrocarbon backbone of the molecule. Conformational studies of similar molecules have been successfully performed by comparing experimental FT-IR and Raman spectra with theoretical calculations, allowing for the assignment of vibrational bands to specific molecular conformations. researchgate.net

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected FT-IR Intensity Expected Raman Intensity
N-H StretchSecondary Amide (-NH-)3350 - 3250Strong, BroadMedium
C-H Asymmetric & Symmetric StretchAlkyl (-CH₃, -CH₂-)3000 - 2850Medium-StrongStrong
C=O Stretch (Amide I)Amide (-C=O)1680 - 1640Very StrongMedium
N-H Bend (Amide II)Amide (-NH-)1570 - 1515StrongWeak
C-N StretchAmide/Alkyl1450 - 1350MediumMedium
C-Cl StretchChloroalkane (-CH₂Cl)800 - 600StrongStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. uobasrah.edu.iq Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity). docbrown.info For this compound, five distinct signals are expected:

A triplet for the terminal methyl (CH₃) group of the propanamide moiety, coupled to the adjacent methylene (B1212753) group.

A quartet for the methylene (CH₂) group adjacent to the carbonyl, coupled to the methyl group.

A broad singlet for the amide (NH) proton. pearson.com

Two triplets for the two methylene groups of the 2-chloroethyl chain (-NH-CH₂-CH₂-Cl), which are chemically non-equivalent and couple with each other. The downfield shift of the methylene group attached to the chlorine atom is a key indicator of its electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For this compound, five signals are predicted:

The carbonyl carbon (C=O) appears significantly downfield (~170-175 ppm).

The carbon atom bonded to chlorine (CH₂-Cl) appears in the 30-50 ppm range.

The remaining three aliphatic carbons (one methyl and two methylene) would appear at higher fields (more upfield). The specific chemical shifts are influenced by their proximity to the electronegative nitrogen, oxygen, and chlorine atoms. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted in CDCl₃ solvent.

¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Notes
CH₃ -CH₂-CO- ~1.1 Triplet Coupled to adjacent CH₂
CH₃-CH₂ -CO- ~2.2 Quartet Coupled to CH₃
-CO-NH -CH₂- ~6.5 - 8.0 Broad Singlet Chemical shift can be concentration/solvent dependent
-NH-CH₂ -CH₂-Cl ~3.5 Triplet Coupled to CH₂-Cl

¹³C NMR Data

Carbon Assignment Predicted δ (ppm)
C =O ~174
-NH-CH₂-C H₂-Cl ~43
-NH-C H₂-CH₂-Cl ~41
-C H₂-CO- ~30

| C H₃-CH₂- | ~10 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

For this compound (C₅H₁₀ClNO), the molecular ion peak [M]⁺ would be a key feature in the mass spectrum. A crucial diagnostic feature would be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. miamioh.edu Expected fragmentation for this compound could include:

Loss of a chlorine radical (•Cl) to give an ion at m/z 100.

Cleavage of the N-CH₂ bond to generate fragments corresponding to the propanamide moiety and the chloroethyl group.

Formation of an acylium ion [CH₃CH₂CO]⁺ at m/z 57.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge) Proposed Ion Fragment Notes
135 / 137[CH₃CH₂CONHCH₂CH₂Cl]⁺Molecular ion peak showing the characteristic 3:1 isotope pattern for one chlorine atom.
100[M - Cl]⁺Loss of a chlorine radical from the molecular ion.
72[CH₃CH₂CONH₂]⁺Cleavage of the N-CH₂ bond.
63 / 65[CH₂CH₂Cl]⁺Chloroethyl cation fragment.
57[CH₃CH₂CO]⁺Acylium ion from cleavage adjacent to the carbonyl group.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. While specific crystal structure data for this compound is not widely published, analysis of related structures, such as other N-substituted chloroacetamides, provides insight into the expected solid-state characteristics. imist.manih.gov

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. nih.gov For a moderately polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed for purity assessment and quality control.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are separated based on their hydrophobicity. nih.gov Purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This method is crucial for quantifying the compound and detecting any impurities, such as unreacted starting materials or by-products from its synthesis. Detection can be achieved using a UV detector, as the amide bond shows some absorbance at low wavelengths (~210 nm), or with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). thermofisher.com For more complex mixtures or trace-level impurity analysis, coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity. researchgate.netnih.gov

Table 4: Representative HPLC Method for Purity Analysis of this compound

Parameter Condition
Mode Reverse-Phase (RP-HPLC)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Program Gradient: 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 210 nm or Charged Aerosol Detector (CAD)
Injection Volume 10 µL

Investigations into the Biological Activities and Molecular Mechanisms of N 2 Chloroethyl Propanamide and Its Analogs Preclinical and in Vitro Focus

Cellular Mechanistic Studies of Alkylating Properties

DNA Alkylation and Cross-linking Studies in In Vitro Systems

N-(2-chloroethyl)propanamide and its analogs, particularly the chloroethylnitrosoureas (CENUs), are recognized for their cytotoxic effects, which are largely attributed to their ability to act as DNA alkylating agents. These compounds possess a reactive 2-chloroethyl group that can form covalent bonds with nucleophilic sites on DNA bases. This alkylation process is a critical first step in a cascade of events that can lead to irreparable DNA damage and subsequent cell death.

The mechanism of action involves the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then readily attacks electron-rich centers in DNA, with the N7 position of guanine (B1146940) being a primary target. Following the initial monofunctional alkylation of a guanine base, a second reaction can occur. The attached chloroethyl group can undergo another cyclization and subsequent reaction with a nucleophilic site on an adjacent DNA strand, often the N1 or N3 position of cytosine or the O6 position of another guanine. This results in the formation of an interstrand cross-link (ICL), which covalently links the two strands of the DNA double helix.

These ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription. The cell's DNA repair machinery often struggles to resolve these complex lesions, leading to stalled replication forks, double-strand breaks, and ultimately, the activation of cell death pathways. In vitro studies using purified DNA and various cell-free systems have been instrumental in elucidating the specific DNA adducts formed by these agents and in confirming the formation of interstrand cross-links as a key molecular outcome of their interaction with DNA.

Induction of Apoptosis and Necrosis in Model Cell Lines: Mechanistic Pathways

The extensive DNA damage induced by this compound and its analogs serves as a potent trigger for programmed cell death, primarily through the intrinsic apoptotic pathway. The accumulation of DNA adducts and interstrand cross-links is recognized by cellular DNA damage response (DDR) pathways, which, if the damage is deemed irreparable, will signal for the initiation of apoptosis.

In various cancer cell lines, treatment with chloroethyl-containing compounds has been shown to activate the mitochondrial pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The DNA damage signals lead to the upregulation of pro-apoptotic proteins and the downregulation or inhibition of anti-apoptotic proteins. This shift in the balance of Bcl-2 family members results in mitochondrial outer membrane permeabilization (MOMP).

MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. The apoptosome, in turn, activates caspase-9, an initiator caspase, which then activates executioner caspases such as caspase-3. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

While apoptosis is the primary mode of cell death induced by these compounds at therapeutic concentrations, at higher concentrations or in certain cell types, necrosis can also be observed. Necrosis is a more passive and inflammatory form of cell death characterized by cell swelling and lysis. The induction of necrosis by these agents is generally thought to be a consequence of overwhelming cellular damage, ATP depletion, and the inability of the cell to execute the more controlled apoptotic program.

Cell Cycle Perturbations and Checkpoint Activation in Vitro

The integrity of the genome is meticulously monitored throughout the cell cycle by a series of checkpoints. When DNA damage is detected, these checkpoints are activated to halt cell cycle progression, providing the cell with an opportunity to repair the damage before proceeding to the next phase. This compound and its analogs, by virtue of their DNA-damaging properties, are potent activators of these cell cycle checkpoints.

In vitro studies with various cancer cell lines have demonstrated that treatment with chloroethyl-containing compounds can lead to cell cycle arrest at different phases, most notably at the G2/M transition. The G2 checkpoint prevents cells with damaged DNA from entering mitosis. The presence of DNA adducts and cross-links activates sensor proteins such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2. These kinases then target and inactivate the Cdc25 family of phosphatases. Inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (Cdk1), the key driver of entry into mitosis, thus leading to a G2 arrest.

Some analogs of this compound have also been reported to induce a G0/G1 phase arrest. The G1 checkpoint prevents the replication of damaged DNA. This arrest is often mediated by the p53 tumor suppressor protein. In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of several target genes, including the Cdk inhibitor p21. p21 can then inhibit the activity of Cdk2/cyclin E complexes, which are essential for the G1/S transition, thereby halting the cell cycle in G1. The specific phase of cell cycle arrest can be dependent on the specific chemical structure of the analog, the cell type, and the concentration of the compound used.

Enzymatic Interaction and Inhibition Studies (e.g., Acetylcholinesterase Inhibition)

While the primary mechanism of action for many this compound analogs is DNA alkylation, there is evidence to suggest that these and related compounds can interact with and inhibit the function of various enzymes. Although direct studies on the acetylcholinesterase inhibitory activity of this compound are not extensively reported, the broader class of chloroacetamide derivatives has been investigated for their interactions with other enzymatic systems.

For instance, in the context of their antimicrobial activity, some chloroacetamide derivatives have been shown to target and inhibit bacterial enzymes that are essential for DNA replication and maintenance. Molecular docking studies have suggested that these compounds can bind to the active sites of bacterial DNA gyrase and topoisomerase II. These enzymes play a crucial role in managing DNA supercoiling during replication and transcription. By inhibiting their function, these compounds can disrupt these fundamental cellular processes, leading to bacterial cell death.

Receptor Binding and Signaling Pathway Modulation in Preclinical Models

The biological effects of this compound and its analogs are not solely confined to direct DNA damage. There is emerging evidence that these compounds can also modulate cellular signaling pathways, which may or may not be dependent on their DNA alkylating activity.

In preclinical models of prostate cancer, for example, certain chloroethyl-containing compounds have been shown to affect androgen receptor (AR) signaling. The androgen receptor is a key driver of prostate cancer growth and progression. Some of these compounds have demonstrated the ability to down-regulate the expression of AR and its splice variants, thereby inhibiting AR-mediated signaling and reducing cancer cell proliferation.

Another signaling protein that has been identified as a target for some chloroethylurea derivatives is thioredoxin-1 (Trx-1). Trx-1 is a key redox-regulating protein that plays a role in cell growth, apoptosis, and chemoresistance. Certain analogs have been shown to selectively alkylate and inhibit the nuclear translocation of Trx-1. By modulating the activity of Trx-1, these compounds can potentially disrupt cellular redox balance and interfere with signaling pathways that are dependent on Trx-1 function.

Antimicrobial Activity Investigations Against Bacterial and Fungal Strains (In Vitro)

A significant area of investigation for analogs of this compound, particularly N-substituted-2-chloroacetamides, has been their antimicrobial properties. In vitro studies have demonstrated that these compounds possess a broad spectrum of activity against various bacterial and fungal strains, including some that are resistant to conventional antibiotics.

The antibacterial activity of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. The mechanism of their antibacterial action is thought to involve multiple targets, including the inhibition of essential enzymes such as DNA gyrase and topoisomerase II, as previously mentioned. Their lipophilic nature may also facilitate their passage through the bacterial cell membrane, allowing them to exert their effects within the cytoplasm.

In addition to their antibacterial properties, many chloroacetamide derivatives have also shown potent antifungal activity against a range of pathogenic fungi. The proposed mechanisms of antifungal action include the disruption of the fungal cell membrane, possibly through interaction with ergosterol, and the inhibition of key enzymes involved in fungal cell wall synthesis or DNA replication. The tables below summarize the in vitro antimicrobial activity of some representative chloroacetamide derivatives against selected bacterial and fungal strains, as reported in various studies.

Table 1: In Vitro Antibacterial Activity of Chloroacetamide Derivatives

Compound/Analog Bacterial Strain MIC (µg/mL) Reference
2-chloro-N-phenylacetamide Staphylococcus aureus - nih.gov
2-chloro-N-phenylacetamide Escherichia coli - nih.gov
N-(4-chlorophenyl)-2-chloroacetamide Staphylococcus aureus - nih.gov
N-(4-chlorophenyl)-2-chloroacetamide Escherichia coli - nih.gov
Chloroacetamide Derivative 13 Bacillus cereus 10 tandfonline.com

Table 2: In Vitro Antifungal Activity of Chloroacetamide Derivatives

Compound/Analog Fungal Strain MIC (µg/mL) Reference
2-chloro-N-phenylacetamide Candida albicans 128-256 scielo.brnih.gov
2-chloro-N-phenylacetamide Candida parapsilosis 128-256 scielo.brnih.gov
2-chloro-N-phenylacetamide Aspergillus flavus 16-256 scielo.brnih.gov
Chloroacetamide Derivative 6 Candida albicans - tandfonline.com
Chloroacetamide Derivative 20 Candida albicans - tandfonline.com

Role in Chemical Biology Tool Development and Targeted Delivery Systems (e.g., NQO1-targeted systems)

The development of chemical biology tools often leverages reactive chemical motifs to probe biological systems, identify therapeutic targets, and create targeted therapeutic agents. acs.org Compounds containing a (2-chloroethyl)amine moiety, such as this compound, possess the inherent capability to form a reactive aziridinium electrophile in situ. This highly reactive intermediate can then engage with biological nucleophiles, a characteristic that is foundational to its potential utility in chemical biology. acs.org

One of the key applications of such reactive compounds is in the design of covalent binders. These molecules form a stable, covalent bond with their biological target, which can be advantageous for achieving potent and sustained biological effects. The (2-chloroethyl) group in this compound and its analogs can serve as an electrophilic "warhead" that covalently modifies target biomolecules, such as proteins or nucleic acids. This property allows for their potential use in activity-based protein profiling to identify new drug targets or as pharmacological agents that irreversibly inhibit enzyme function.

In the realm of targeted drug delivery, the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme presents an attractive target for cancer therapy due to its significant overexpression in many solid tumors compared to healthy tissues. nih.gov This differential expression allows for the design of prodrugs that are selectively activated in the tumor microenvironment, thereby minimizing off-target toxicity. The core principle of NQO1-targeted systems involves a "trigger" moiety that is a substrate for NQO1. Upon reduction by NQO1, this trigger initiates a cascade of reactions, often involving a self-immolative linker, that ultimately releases a cytotoxic agent.

While specific studies detailing the integration of this compound into NQO1-targeted delivery systems are not prevalent, the compound's cytotoxic potential makes its payload-analogs candidates for such strategies. For a this compound analog to be utilized in an NQO1-targeted system, it would need to be conjugated to an NQO1-responsive trigger molecule. The design of such a system would aim to mask the reactivity of the chloroethyl group until the prodrug reaches the NQO1-rich tumor environment. Upon activation by NQO1, the cytotoxic this compound analog would be released to exert its effect. The development of such targeted systems remains a promising area for future research to enhance the therapeutic index of chloroethyl-containing compounds.

Preclinical In Vivo Studies Exploring Compound Activity in Disease Models (Mechanistic Insights, e.g., Tumor Colony Forming Units)

Preclinical in vivo studies are crucial for evaluating the potential of new therapeutic agents and understanding their mechanisms of action in a whole-organism context. While specific in vivo data for this compound is limited in publicly available literature, the broader class of N-(2-chloroethyl) amides and related chloroethylating agents have been the subject of preclinical investigations, primarily in the context of cancer models. These studies provide valuable insights into the potential in vivo activity and mechanistic underpinnings of compounds like this compound.

The primary mechanism of action for many chloroethyl-containing compounds is their ability to act as alkylating agents. Following intracellular activation, the reactive aziridinium ion can alkylate various nucleophilic sites on cellular macromolecules, with DNA being a primary target. This alkylation can lead to the formation of DNA monoadducts and, subsequently, interstrand cross-links. These cross-links are highly cytotoxic as they physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

In preclinical cancer models, the efficacy of chloroethylating agents is often assessed by their ability to inhibit tumor growth and reduce tumor colony-forming units. Tumor colony-forming unit assays are a measure of the clonogenic potential of cancer cells, and a reduction in this parameter indicates that the compound is effectively killing the tumor-initiating cell population. While specific data on this compound is not available, a summary of preclinical findings for analogous compounds is presented in the table below to illustrate the typical activity of this class of agents.

Compound Class/AnalogDisease ModelKey Mechanistic FindingsObserved In Vivo Activity
N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU)Glioma XenograftsDNA interstrand cross-linkingSignificant anti-tumor activity
N,N'-bis(2-chloroethyl)nitrosourea (BCNU)Leukemia ModelsAlkylation of DNA and proteinsDose-dependent reduction in tumor burden
Ifosfamide (a nitrogen mustard derivative)Sarcoma ModelsDNA cross-linking leading to apoptosisTumor growth inhibition
ChlorambucilLymphoma ModelsInduction of DNA damage and apoptosisIncreased survival in animal models

These studies on related compounds underscore the potential of this compound as an anticancer agent. The consistent observation of DNA alkylation and cross-linking as the primary mechanism of action across this class of compounds suggests that this compound would likely operate through a similar pathway. Future preclinical in vivo studies on this compound would be necessary to confirm its efficacy, further elucidate its specific mechanisms of action, and determine its potential for clinical translation.

Applications of N 2 Chloroethyl Propanamide in Chemical Research and Advanced Synthesis

Utility as a Versatile Organic Building Block and Intermediate in Multi-Step Synthesis

Organic building blocks are fundamental to the construction of more complex molecules. N-(2-chloroethyl)propanamide, containing both an electrophilic center at the carbon bearing the chlorine atom and a nucleophilic secondary amide, can serve as a versatile intermediate in multi-step synthetic sequences.

The chloroethyl group is susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups. For instance, reaction with amines would lead to the corresponding ethylamine (B1201723) derivatives, while reaction with thiolates would yield thioethers. The amide functionality, on the other hand, can undergo hydrolysis to the corresponding carboxylic acid and amine or be involved in reduction or rearrangement reactions. This dual reactivity makes this compound a useful scaffold for creating diverse molecular architectures.

The synthesis of related N-substituted chloroacetamides and their subsequent reactions with various nucleophiles to form heterocyclic systems like imidazoles and pyrroles underscore the utility of the α-chloro-N-acyl motif in building molecular complexity. wikipedia.org Similarly, this compound can be envisioned as a precursor to a variety of heterocyclic compounds through intramolecular cyclization reactions, where the amide nitrogen or a newly introduced nucleophile attacks the chloroethyl group.

Table 1: Potential Reactions of this compound as a Building Block

Reactant TypeProduct TypePotential Application
AminesN-(2-aminoethyl)propanamidesSynthesis of polyamines, ligands
ThiolatesN-(2-thioethyl)propanamidesSynthesis of sulfur-containing compounds
AzidesN-(2-azidoethyl)propanamidesPrecursors for click chemistry, synthesis of triazoles
CyanidesN-(2-cyanoethyl)propanamidesChain extension, synthesis of carboxylic acids

Contributions to the Synthesis of Complex Organic Molecules and Research Compounds

The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the construction of diverse molecular libraries for screening purposes in drug discovery and materials science. For example, the reaction with a complex amine or alcohol could introduce a pharmacophore or a functional group for polymerization, respectively.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. The development of such probes often involves the incorporation of a reactive group that can covalently bind to a biological target, and a reporter group, such as a fluorophore. The chloroethylamide functionality present in this compound can act as a weak electrophile, potentially reacting with nucleophilic residues in proteins, such as cysteine or histidine.

While direct application of this compound as a chemical probe is not documented, related α-chloroamides and other haloalkane derivatives have been utilized in the design of covalent inhibitors and activity-based probes. For instance, 2-chloropropionamide (B1208399) has been identified as a less reactive electrophile compared to acrylamides for the development of selective covalent inhibitors. opcw.org This suggests that the reactivity of the chloroethyl group in this compound could be tuned for specific biological targets.

Furthermore, N-(2-chloroethyl)-N-nitrosoureas, which share the 2-chloroethyl motif, have been attached to DNA-binding molecules to create sequence-specific DNA alkylating agents, a form of chemical probe for studying DNA structure and function. nih.gov This highlights the potential of the N-(2-chloroethyl) group as a reactive handle in more complex probe architectures.

Implications in the Study of Related Chemical Structures (e.g., as precursors for nerve agents, focusing on synthesis and control research)

The N-(2-chloroethyl)amine substructure is a key component of nitrogen mustards, a class of chemical warfare agents. For example, bis(2-chloroethyl)ethylamine (B1220662) (HN1) and bis(2-chloroethyl)methylamine (HN2) are listed as Schedule 1 chemicals under the Chemical Weapons Convention (CWC), meaning they have been developed, produced, stockpiled, or used as chemical weapons and pose a high risk. opcw.orgopcw.org The synthesis and study of these and related compounds are strictly controlled and are primarily conducted for defensive research, such as developing detection methods and medical countermeasures.

While this compound itself is not a listed nerve agent or a direct precursor, its structural similarity to these controlled substances, specifically the N-(2-chloroethyl) moiety, makes it a compound of interest in the context of chemical security and non-proliferation. Research in this area often involves the synthesis of nerve agent analogues or surrogates that are less toxic but retain key structural features for studying their interaction with biological targets like acetylcholinesterase. nih.govnih.govnih.gov These studies are crucial for developing antidotes and understanding the mechanisms of toxicity.

The synthesis of such analogues often involves the reaction of a phosphorus-containing core with a molecule containing the leaving group and the side chain. Although there is no direct evidence of this compound being used in this capacity, its potential to be converted into N-(2-chloroethyl)amine derivatives means that its synthesis and reactions could be relevant to the monitoring and verification activities under the CWC.

Future Research Trajectories and Emerging Paradigms for N 2 Chloroethyl Propanamide Research

Integration with Advanced High-Throughput Screening Methodologies for Mechanistic Elucidation

The future investigation of N-(2-chloroethyl)propanamide would benefit immensely from the application of high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of chemical compounds in a time- and cost-effective manner, making it a cornerstone of modern drug discovery. nih.govdovepress.com Given that related N-(2-chloroethyl) compounds, such as N-phenyl-N'-(2-chloroethyl)ureas and nitrosourea (B86855) congeners, have demonstrated potential as antineoplastic agents nih.govnih.gov, a primary application of HTS would be to evaluate the cytotoxic profile of this compound against extensive cancer cell line panels.

This approach would enable researchers to identify specific cancer subtypes that are particularly sensitive to the compound. By correlating the screening results with genomic and proteomic data from the cell lines, it becomes possible to generate hypotheses about the compound's mechanism of action, potential molecular targets, and biomarkers of sensitivity.

Table 1: Hypothetical High-Throughput Screening Data for this compound This table illustrates potential screening results and is for demonstrative purposes only.

Cell LineCancer TypeKey Genetic FeatureIC₅₀ (µM)
MCF-7Breast CarcinomaWild-type p5315.2
PC-3Prostate CarcinomaMutant p538.7
HT-29Colon CarcinomaMutant p539.1
A549Lung CarcinomaWild-type p5322.5
M21Skin MelanomaWild-type p5318.9

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of amides is a fundamental process in organic chemistry. mdpi.commdpi.com For this compound, this typically involves the reaction of an amine with an acyl chloride. Future research should focus on moving beyond traditional methods to explore novel catalytic systems that offer improved efficiency, selectivity, and sustainability. The development of new catalysts, including biocatalysts (enzymes), organocatalysts, or advanced dual-metal core catalysts, could provide significant advantages. sciencedaily.com

These advanced systems could lead to higher yields under milder reaction conditions, reduce the generation of hazardous waste, and potentially allow for the stereoselective synthesis of chiral derivatives if substitutions were introduced on the propanamide backbone. Such enhancements are critical for producing the compound and its analogs in a more environmentally friendly and cost-effective manner.

Table 2: Comparison of Synthetic Routes for this compound This table presents a hypothetical comparison to illustrate the potential benefits of novel catalysis.

ParameterTraditional Method (e.g., Schotten-Baumann)Hypothetical Novel Catalytic Method
CatalystNone (Stoichiometric base)Immobilized Organocatalyst
SolventDichloromethane (B109758)Ethyl Acetate / Water (Biphasic)
Temperature0 °C to 25 °C40 °C
Reaction Time2-4 hours30 minutes
Yield~85%>98%
Catalyst ReusabilityNot applicableYes (>10 cycles)

Development of Predictive Computational Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing a QSAR model for this compound and its analogs, researchers can predict the activity of novel, unsynthesized derivatives. This in silico approach significantly reduces the number of compounds that need to be synthesized and tested, streamlining the discovery process. nih.gov

A future research program would involve synthesizing a library of this compound analogs with varied substituents. Their biological activity would be tested, and this data would be used to build a robust 3D-QSAR model. The model would identify key molecular descriptors—such as electronic, steric, and lipophilic properties—that govern activity. This would provide a predictive framework for designing next-generation compounds with enhanced potency and selectivity. nih.gov

Table 3: Illustrative QSAR Data for this compound Analogs This table contains hypothetical data for the purpose of illustrating a QSAR study.

CompoundModificationLogP (Descriptor)HOMO Energy (Descriptor)Experimental IC₅₀ (µM)Predicted IC₅₀ (µM)
CEP-01This compound1.10-0.25 eV15.215.5
CEP-02Butanamide analog1.63-0.26 eV12.813.1
CEP-032-Methylpropanamide analog1.51-0.24 eV14.514.2
CEP-04Cyclopropylamide analog1.35-0.22 eV10.110.5

Strategic Directions in Mechanistic Biological Research Leveraging Advanced In Vitro and Ex Vivo Models

To truly understand the biological effects of this compound, research must move beyond conventional 2D cell cultures to more physiologically relevant systems. nih.gov Advanced in vitro and ex vivo models, such as 3D spheroids, patient-derived organoids, and tissue slice cultures, offer a more accurate representation of the complex cellular microenvironment found in vivo. mdpi.comresearchgate.net

Given that the chloroethyl moiety is a known alkylating group, a key research direction would be to use these models to study the compound's DNA-damaging effects, cell cycle arrest mechanisms, and induction of apoptosis in a tissue-like context. nih.gov For example, treating patient-derived tumor organoids with this compound could provide crucial insights into personalized therapeutic responses and potential resistance mechanisms. Ex vivo models using healthy tissue slices could concurrently assess potential off-target toxicities. mdpi.com

Table 4: Comparative Readouts from 2D vs. 3D Models Treated with this compound This table illustrates hypothetical differences in experimental outcomes between model systems.

Experimental Readout2D Monolayer Culture (PC-3 Cells)3D Organoid Culture (Prostate Tumor)
Cell Viability (72h)45% reduction30% reduction (core), 55% reduction (periphery)
Apoptosis Marker (Caspase-3)Uniformly high expressionHigh expression at periphery, moderate in core
PenetrationComplete and immediateLimited penetration into organoid core
Hypoxia Marker (HIF-1α)Not applicableUpregulated in core, correlated with lower drug efficacy

Application of this compound in Materials Science and Polymer Chemistry Research

The utility of this compound is not necessarily confined to biology. The reactive chlorine atom provides a functional handle for applications in materials science and polymer chemistry. Research in this area could explore the use of this compound as a building block for novel functional polymers.

One potential trajectory involves modifying this compound to incorporate a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), thereby creating a functional monomer. Copolymerization of this monomer with other standard monomers could yield "smart" polymers. For instance, a hydrogel synthesized with this monomer could be designed to release a reactive alkylating agent upon a specific trigger. Another approach is post-polymerization modification, where the chloroethyl group on a polymer backbone is used as an anchor point to covalently attach other molecules. Related compounds like 2-chloroethyl vinyl ether have already been successfully used in radical and cationic polymerization to create functional polymers. mdpi.comresearchgate.netmdpi.com

Table 5: Potential Polymer Systems Incorporating the this compound Moiety This table outlines hypothetical polymer structures and their prospective applications.

Polymer TypeMethod of IncorporationPotential Application
Responsive HydrogelCopolymerization of an acrylated this compound derivative.Drug delivery vehicle for localized chemotherapy.
Functionalized Surface CoatingGrafting this compound onto a polymer-coated surface.Creating bioactive surfaces on medical implants.
Reactive Polymer IntermediatePolymerization of a vinyl-ether derivative of this compound.A scaffold for synthesizing complex macromolecular architectures. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-chloroethyl)propanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of chloroethyl-substituted propanamides typically involves nucleophilic substitution or acylation reactions. For example, in analogous compounds like N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide, acylation of amines with activated carbonyl intermediates (e.g., acid chlorides) under inert atmospheres achieves yields of 75–84% . Key optimizations include controlling steric hindrance (e.g., using bulky substituents to direct regioselectivity) and maintaining anhydrous conditions to prevent hydrolysis. Purification via column chromatography or recrystallization (as in ’s 80% yield route) is critical for isolating the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. The chloroethyl group’s electronic environment can be analyzed via 13C^{13}\text{C} NMR (e.g., carbonyl carbon shifts near 170 ppm and chlorine-induced deshielding in adjacent carbons) . Infrared (IR) spectroscopy identifies the amide C=O stretch (~1650 cm1^{-1}) and N-H bends. Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns indicating cleavage at the amide bond or chloroethyl group .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Safety protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles (mandated in and for similar compounds) .
  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard code) .
  • Emergency Measures : Immediate rinsing for eye/skin contact (P305+P351+P338) and medical consultation for ingestion (H303) .

Advanced Research Questions

Q. How can discrepancies in physicochemical properties (e.g., logP, solubility) of this compound across studies be systematically addressed?

  • Methodological Answer : Contradictions often arise from differences in measurement techniques (e.g., experimental vs. computational logP). For instance, reports logP = 3.68 for a chlorinated propanamide, but computational tools like XLogP3 may overestimate values. Validate experimental data via HPLC-based partitioning studies and cross-reference with structural analogs (e.g., ’s solubility analysis for 2-amino-2-methyl-3-phenylpropanamide) .

Q. What mechanistic insights govern the reactivity of the chloroethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The chloroethyl group’s leaving ability is influenced by steric and electronic factors. In , bromo-substituted propanamides undergo SN2 reactions with nucleophiles like amines, but steric hindrance from adjacent methyl groups (e.g., 2-methyl substituents) can slow kinetics. Kinetic studies (e.g., varying temperature/polar solvents) and computational modeling (DFT calculations) can map transition states and predict regioselectivity .

Q. How can computational tools predict the metabolic pathways or toxicity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) models assess bond dissociation energies (e.g., C-Cl bond stability), while molecular docking predicts interactions with enzymes like cytochrome P450 (key in metabolism). For example, ’s 3D visualization of a morpholine-sulfonyl propanamide analog demonstrates how substituents affect binding to biological targets . ADMET predictors (e.g., SwissADME) can estimate bioavailability and toxicity risks based on structural fragments .

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how are they resolved?

  • Methodological Answer : Chloroethyl groups introduce conformational flexibility, complicating crystal packing. Strategies include:

  • Solvent Selection : High-polarity solvents (e.g., DMSO) stabilize intermolecular hydrogen bonds .
  • Temperature Gradients : Slow cooling from saturated solutions promotes ordered crystal growth (as used in ’s 2-bromo-propanamide structure determination) .
  • Co-crystallization : Adding co-formers (e.g., carboxylic acids) to enhance lattice stability .

Tables for Key Data

Property This compound (Predicted) Analogous Compound (Evidence)
logP ~2.5–3.5 (Experimental)3.68 (N-(4-chloro-2-hydroxyphenyl)-propanamide)
Synthetic Yield 70–85% (Optimized)84% (Acylation route)
Hazard Codes H303, H313, H333H303+H313+H333 (2-Chloro-N-phenyl analogs)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.